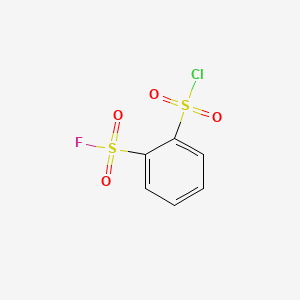

2-Fluorosulphonylbenzenesulphonyl chloride

Descripción

Contextualization within Aromatic Sulfonyl Halide Chemistry

Aromatic sulfonyl halides, with the general formula Ar-SO₂-X (where X is a halogen), are a well-established class of organic compounds. invivochem.com They are characterized by a tetrahedral sulfur atom bonded to an aromatic ring, two oxygen atoms, and a halogen. invivochem.com The reactivity of the sulfonyl halide group makes it a cornerstone in organic synthesis, most notably in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. invivochem.comsigmaaldrich.com

The stability of sulfonyl halides generally decreases down the halogen group, with sulfonyl fluorides being more stable and less reactive than their chloride counterparts. invivochem.com This difference in reactivity is a key feature exploited in the chemistry of multifunctional sulfonyl halides. The introduction of a fluorine atom onto the benzene (B151609) ring, as seen in related compounds like 2-fluorobenzenesulfonyl chloride, can also influence the reactivity of the sulfonyl chloride group. cymitquimica.com

Significance of Multifunctionalized Aromatic Sulfonyl Halides in Contemporary Organic Synthesis

The presence of multiple sulfonyl halide groups on a single aromatic ring, as in 2-Fluorosulphonylbenzenesulphonyl chloride, opens up a vast landscape of synthetic possibilities. These multifunctional compounds serve as powerful building blocks, allowing for the stepwise and selective introduction of different functionalities. The differential reactivity between the sulfonyl fluoride (B91410) and sulfonyl chloride groups is particularly advantageous, enabling orthogonal chemical transformations. fishersci.comsigmaaldrich.com

This controlled, stepwise functionalization is crucial in the construction of complex molecules, including the synthesis of star polymers and other materials with intricate architectures. fishersci.comsigmaaldrich.com Furthermore, the sulfonyl fluoride group has gained prominence in chemical biology as a covalent probe for studying proteins and as a key component in the development of enzyme inhibitors. rsc.org The ability to selectively react the sulfonyl chloride while leaving the sulfonyl fluoride intact allows for the incorporation of this important functionality into larger, more complex molecules. fishersci.comsigmaaldrich.com

Research Landscape and Historical Perspectives of Related Compounds

The synthesis of aromatic sulfonyl chlorides has a long history, with chlorosulfonation of aromatic compounds being a common industrial method. sigmaaldrich.com The preparation of vicinal disulfonyl halides, such as benzene-1,2-disulfonyl chloride, has historically presented challenges due to steric hindrance between the adjacent bulky sulfonyl chloride groups. sigmaaldrich.com Early methods often involved multi-step sequences, including the diazotization of corresponding amino-sulfonic acids. sigmaaldrich.com

The development of synthetic routes to access multifunctional sulfonyl halides with distinct reactivity, such as those containing both sulfonyl fluoride and sulfonyl chloride groups, represents a more recent advancement. A significant breakthrough in this area was the development of a multigram synthesis of (chlorosulfonyl)benzenesulfonyl fluorides, which has made these versatile building blocks more accessible for research and development. fishersci.comsigmaaldrich.com This has paved the way for their use in combinatorial chemistry and the generation of libraries of complex molecules for screening in drug discovery and materials science. fishersci.comsigmaaldrich.com While specific historical details for this compound are not extensively documented, its emergence is intrinsically linked to the broader progress in the synthesis and understanding of multifunctional aromatic sulfonyl halides.

Interactive Data Table: Physicochemical Properties of Related Aromatic Sulfonyl Halides

The following table provides physicochemical data for aromatic sulfonyl halides related to this compound. Direct experimental data for the title compound is not widely available; therefore, properties of its isomers and monofunctional analogues are presented for comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Fluorobenzenesulfonyl chloride | 2905-21-7 | C₆H₄ClFO₂S | 194.61 | 26 fishersci.com | 140-142 @ 12 mmHg fishersci.com | 1.47 @ 25°C sigmaaldrich.com |

| 3-(Chlorosulfonyl)benzenesulfonyl fluoride | 2489-52-3 | C₆H₄ClFO₄S₂ | 258.67 | Not available | 326.5 @ 760 mmHg | 1.649 |

| 4-(Chlorosulfonyl)benzenesulfonyl fluoride | 30672-72-1 | C₆H₄ClFO₄S₂ | 258.67 | Not available | Not available | Not available |

| Benzenesulfonyl fluoride | 368-43-4 | C₆H₅FO₂S | 160.17 | Not available | 207-208 | 1.333 @ 25°C |

| 1,2-Benzenedisulfonyl fluoride | 115560-96-8 | C₆H₄F₂O₄S₂ | 242.22 | 127-132 | Not available | Not available |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chlorosulfonylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOQOZLYSJNPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184711 | |

| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30672-70-9 | |

| Record name | 2-(Chlorosulfonyl)benzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorosulphonylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluorosulphonylbenzenesulphonyl Chloride

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule by forming the key functional groups on a benzene-derived substrate. These strategies must address the formation of both the sulfonyl chloride and sulfonyl fluoride (B91410) moieties, as well as control the regiochemistry to achieve the desired ortho-substitution.

Strategies for Sulfonyl Chloride Formation

The creation of an aryl sulfonyl chloride is a well-established transformation in organic chemistry. Several general methods are available, which could be adapted for a direct synthesis approach.

One of the most common methods is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid (ClSO₃H). orgsyn.org This reaction involves the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with the -SO₂Cl group. However, the reaction can produce diphenyl sulfone as a byproduct, particularly if an insufficient excess of chlorosulfonic acid is used. orgsyn.org

Another strategy involves the conversion of sulfonic acids or their salts into sulfonyl chlorides. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective for this transformation. orgsyn.org For instance, sodium benzenesulfonate (B1194179) can be heated with PCl₅ to yield benzenesulfonyl chloride. orgsyn.org Phosgene, in the presence of catalysts like N,N-dialkylcarboxamides, can also be used to convert sulfonic acids to their corresponding chlorides. google.com

More recently, methods have been developed to synthesize sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS). nih.gov Additionally, substituted anilines can serve as precursors. Through a diazotization reaction with sodium nitrite, followed by a chlorosulfonation reaction using thionyl chloride and a copper catalyst, the amino group can be converted into a sulfonyl chloride group, offering a regioselective route based on the starting aniline (B41778). google.comgoogle.com

Interactive Data Table: Common Reagents for Sulfonyl Chloride Formation

| Precursor | Reagent(s) | Typical Conditions | Reference(s) |

| Benzene | Chlorosulfonic acid (ClSO₃H) | Cold (20-25°C) | orgsyn.org |

| Sodium Benzenesulfonate | Phosphorus Pentachloride (PCl₅) | Heat (170-180°C) | orgsyn.org |

| Substituted Aniline | 1. Sodium Nitrite, Acid2. Thionyl Chloride, CuCl₂ | 1. Low Temp (-25 to 30°C)2. Ice Bath | google.com |

| Sulfonic Acid | Phosgene, DMF (catalyst) | Heat (50-70°C) | google.com |

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Room Temperature | nih.gov |

Strategies for Fluorosulfonyl Group Introduction

The introduction of a fluorosulfonyl group onto an aromatic ring is typically achieved through halogen exchange or by derivatizing other sulfur-containing functional groups.

The most prevalent method for synthesizing aryl sulfonyl fluorides is the halogen exchange (Halex) reaction, where a sulfonyl chloride is treated with a fluoride salt. google.com Potassium fluoride (KF) is a commonly used reagent for this conversion. google.comgoogle.com The reaction can be performed under various conditions, including in a biphasic mixture of water and acetone, which offers a simple and mild procedure with high yields for a wide scope of substrates. nih.gov Another approach involves the use of KF in an aprotic polar solvent like sulfolane. google.com

Alternatively, sulfonamides can be converted into sulfonyl fluorides. A one-pot method involves the activation of a primary sulfonamide with a pyrylium (B1242799) salt, which facilitates the in-situ formation of a sulfonyl chloride with magnesium chloride (MgCl₂), followed by conversion to the sulfonyl fluoride with potassium fluoride. researchgate.net

Interactive Data Table: Selected Methods for Sulfonyl Fluoride Synthesis

| Precursor | Reagent(s) | Conditions | Yield | Reference(s) |

| Aryl Sulfonyl Chloride | Potassium Fluoride (KF) | Water/Acetone | 84-100% | nih.gov |

| Chlorobenzenesulfonyl Chloride | Potassium Fluoride (KF) | Anhydrous Sulfolane | 65% | google.com |

| Primary Sulfonamide | Pyrylium salt, MgCl₂, KF | MeCN, 60°C | 43-90% | researchgate.net |

| Benzenesulfonyl Chloride | Aqueous Potassium Fluoride (KF) | N/A | N/A | google.com |

Regioselective Synthesis of ortho-Substituted Benzenes

Achieving the specific 1,2- (or ortho) substitution pattern of 2-Fluorosulphonylbenzenesulphonyl chloride is the primary obstacle in a direct synthesis. Since both -SO₂Cl and -SO₂F groups are meta-directing, introducing one makes the subsequent introduction of the second group at the ortho position electronically disfavored.

To overcome this, synthetic chemists often employ a "blocking group" strategy. masterorganicchemistry.com This involves temporarily installing a group at the para-position of a monosubstituted benzene ring. Since the para-position is blocked, the next electrophilic substitution is forced to occur at one of the ortho-positions. Following this reaction, the blocking group is removed to yield the desired ortho-disubstituted product. The sulfonic acid group (-SO₃H) itself is an effective reversible blocking group; it can be installed via sulfonation and later removed by treatment with strong acid and heat. masterorganicchemistry.com

Another powerful strategy for ensuring regiocontrol is to start with a precursor that already contains a functional group at the desired position, which can then be chemically transformed. For example, starting with 2-aminobenzenesulfonic acid would place an amino and a sulfonic acid group in the correct ortho relationship. The amino group could then be converted to a sulfonyl chloride via a Sandmeyer-type reaction, while the sulfonic acid group is converted to a sulfonyl fluoride. google.comgoogle.com The success of such a route depends on the chemoselective conversion of each functional group without affecting the other.

Indirect Synthesis via Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule that already possesses the correct substitution pattern, followed by the transformation of existing functional groups into the desired sulfonyl chloride and sulfonyl fluoride moieties.

Derivatization of Sulfonic Acid Derivatives

This approach begins with a precursor containing one or more sulfonic acid groups or related derivatives. A plausible, though challenging, precursor for this compound would be benzene-1,2-disulfonic acid. The synthetic task would then be the selective conversion of one sulfonic acid group to a sulfonyl chloride and the other to a sulfonyl fluoride.

The conversion of a sulfonic acid to a sulfonyl chloride is readily achieved with reagents like PCl₅ or thionyl chloride. orgsyn.org The conversion to a sulfonyl fluoride is less direct but can be achieved from the corresponding sulfonyl chloride via halogen exchange. nih.gov Therefore, a potential route could involve:

Synthesis of benzene-1,2-disulfonic acid.

Conversion of both sulfonic acid groups to sulfonyl chloride groups to form benzene-1,2-disulfonyl chloride.

Selective conversion of one of the two sulfonyl chloride groups to a sulfonyl fluoride. This selective mon-fluorination would be the key challenge, requiring careful control of stoichiometry and reaction conditions.

A related strategy could start from a primary sulfonamide. A molecule like benzene-1,2-disulfonamide (B2626950) could be a precursor. Research has shown that sulfonamides can be converted to sulfonyl fluorides. researchgate.net This opens up a potential pathway where one sulfonamide group is selectively converted to a sulfonyl fluoride, while the other is transformed into a sulfonyl chloride.

Chlorosulfonation of Aromatic Precursors

This pathway involves performing a chlorosulfonation reaction on a precursor that already contains a fluorine-bearing group. rsc.org A logical starting material would be fluorosulfonylbenzene. The subsequent introduction of a sulfonyl chloride group via electrophilic aromatic substitution would be governed by the directing effect of the existing -SO₂F group. As the fluorosulfonyl group is strongly deactivating and meta-directing, this reaction would overwhelmingly yield the meta-substituted product, 3-fluorosulphonylbenzenesulphonyl chloride, rather than the desired ortho isomer.

To achieve the ortho product via this route, one would need a more complex precursor where the ortho position is activated or other positions are blocked. For example, starting with an aniline derivative, such as 2-aminobenzenesulfonyl fluoride, could provide the necessary regiochemical control. The amino group, being an ortho, para-director, could be used to introduce another group before being converted into the sulfonyl chloride functionality through diazotization and subsequent reaction. google.comgoogle.com

Conversion from Related Compounds (e.g., Thiols, Sulfides)

The synthesis of aryl sulfonyl chlorides, including fluorinated derivatives, from thiols and sulfides is a common and well-established transformation. This approach relies on the oxidative chlorination of the sulfur-containing functional group.

A key strategy involves the oxidative cleavage of thioethers (sulfides). For instance, a two-step procedure has been described for the synthesis of various fluoronitrobenzenesulfonyl chlorides, which are structurally analogous to the target compound. In this method, a difluoronitrobenzene is first reacted with a thiol, such as phenylmethanethiol, to form the corresponding thioether. This intermediate is then subjected to oxidative cleavage using chlorine gas in an aqueous medium to yield the desired sulfonyl chloride in good yields. rsc.org This process highlights the conversion of a sulfide, derived from a thiol, into a sulfonyl chloride. The general mechanism for the oxidative chlorination of sulfides to sulfonyl chlorides involves the formation of cationic chlorinated sulfur species that are subsequently hydrolyzed and further oxidized. acsgcipr.org For dialkyl or alkyl-aryl sulfides, the presence of a good leaving group, such as a benzyl (B1604629) or t-butyl group, is often preferred to prevent the formation of product mixtures. acsgcipr.org

Direct conversion of thiols to sulfonyl chlorides is another prevalent method. A highly efficient and rapid approach utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.org This system acts as a potent reagent for the oxidative chlorination of a wide range of thiols, including aromatic and heterocyclic variants. organic-chemistry.org The reaction is typically fast, occurring at room temperature, and proceeds with high chemoselectivity. organic-chemistry.org The proposed mechanism involves the intermediate formation of disulfides, which are then oxidized to the final sulfonyl chloride. organic-chemistry.org

Other reagents have also been effectively used for the oxidative chlorination of thiols and sulfides. 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for converting aryl thiols, disulfides, and benzylic sulfides into the corresponding arenesulfonyl chlorides. lookchem.com The reactions are generally clean, with the main byproduct, 5,5-dimethylhydantoin, being easily removable through an aqueous workup. lookchem.com Similarly, N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid can smoothly oxidize thiols to sulfonyl chlorides. organic-chemistry.org

The table below summarizes various reagents used for the conversion of thiols and sulfides to sulfonyl chlorides.

| Starting Material | Reagent(s) | Key Features |

| Thioether (Sulfide) | Chlorine (Cl₂) | Effective for oxidative cleavage. rsc.org |

| Thiol | Hydrogen Peroxide (H₂O₂), Thionyl Chloride (SOCl₂) | Highly reactive, rapid reaction at room temperature. organic-chemistry.orgorganic-chemistry.org |

| Thiol, Sulfide | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Mild conditions, simple workup. lookchem.com |

| Thiol | N-Chlorosuccinimide (NCS), Hydrochloric Acid (HCl) | Smooth oxidation. organic-chemistry.org |

Catalytic and Stoichiometric Reaction Protocols

The synthesis of sulfonyl chlorides from precursors like thiols can be achieved through both stoichiometric and catalytic protocols.

Stoichiometric Protocols:

Many of the methods described for converting thiols and sulfides rely on stoichiometric amounts of an oxidizing and chlorinating agent. These dual-function reagents perform both the oxidation of the sulfur center and the introduction of the chlorine atom.

Hydrogen Peroxide and Thionyl Chloride: The combination of H₂O₂ and SOCl₂ is a classic example of a stoichiometric system. Optimized conditions often involve a 1:3 molar ratio of the thiol to hydrogen peroxide, which can lead to yields as high as 97% in a very short time frame. organic-chemistry.org

N-Haloamides: Reagents like N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) are used in stoichiometric amounts for the oxidative chlorination of thiols and disulfides. rsc.org These solid reagents are often easier and safer to handle than gaseous chlorine. rsc.org For example, a general procedure for synthesizing sulfonyl chlorides involves treating a sulfonyl hydrazide with 2.0 equivalents of NCS in acetonitrile (B52724) at room temperature. nih.gov

Oxone: In combination with a chloride source like potassium chloride (KCl), Oxone (potassium peroxymonosulfate) serves as a powerful stoichiometric oxidant. The oxyhalogenation of various thiols and disulfides proceeds efficiently in water at room temperature to produce sulfonyl chlorides in high yields. rsc.org

Catalytic Protocols:

The development of catalytic systems for sulfonyl chloride synthesis is a significant goal, aiming to reduce waste and improve efficiency.

Ammonium (B1175870) Nitrate (B79036) Catalysis: An environmentally conscious, metal-free catalytic system has been developed using ammonium nitrate (NH₄NO₃) in the presence of an aqueous solution of hydrochloric acid (HCl) with oxygen as the terminal oxidant. rsc.org In this process, ammonium nitrate is believed to serve as a source of nitrogen oxides (NO/NO₂), which act as the crucial species in a redox-catalytic cycle. rsc.org Optimal conversion can be achieved with just 1.0 equivalent of ammonium nitrate, highlighting its catalytic role in the presence of a continuous oxygen supply. rsc.org

Copper-Catalyzed Sandmeyer-Type Reaction: While not starting from a thiol or sulfide, a notable catalytic method involves a Sandmeyer-type reaction of anilines using a stable SO₂ surrogate (DABSO) in the presence of HCl and a copper catalyst to form the sulfonyl chloride. organic-chemistry.org This demonstrates the broader application of catalysis in accessing these important intermediates.

The following table compares representative stoichiometric and catalytic protocols.

| Protocol Type | Reagent/Catalyst System | Substrate | Key Advantages |

| Stoichiometric | H₂O₂ / SOCl₂ | Thiol | Fast, high yield, mild conditions. organic-chemistry.org |

| Stoichiometric | NCS / CH₃CN | Sulfonyl Hydrazide | Simple, clean, excellent yields. nih.gov |

| Stoichiometric | Oxone / KCl / H₂O | Thiol/Disulfide | Uses water as a green solvent. rsc.org |

| Catalytic | NH₄NO₃ / HCl / O₂ | Thiol | Metal-free, uses oxygen as terminal oxidant. rsc.org |

Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. This includes the use of greener reagents, minimizing waste, and improving operational simplicity and safety.

Green Chemistry Approaches:

Water as a Solvent: A significant advancement in the sustainable synthesis of sulfonyl chlorides is the use of water as the reaction medium. The oxyhalogenation of thiols and disulfides using Oxone and a potassium halide (KCl or KBr) is a prime example of a green protocol. rsc.org This method avoids the use of volatile and often toxic organic solvents, reduces waste, and simplifies product isolation. rsc.orgrsc.org

Benign Reagents: The use of reagents like hydrogen peroxide, which produces water as its primary byproduct, is considered a green alternative to many traditional oxidants. organic-chemistry.org Similarly, employing bleach (aqueous sodium hypochlorite) offers a cost-effective and atom-efficient route for sulfonyl chloride formation. rsc.orgorganic-chemistry.org

Efficient Synthetic Routes:

One-Pot Syntheses: To improve efficiency and reduce the need for isolating potentially unstable intermediates, one-pot procedures are highly desirable. Several methods allow for the in situ generation of the sulfonyl chloride from a thiol, followed by immediate reaction with a nucleophile (like an amine or an azide) to form the final product, such as a sulfonamide. organic-chemistry.orgresearchgate.netresearchgate.net For example, thiols can be converted to sulfonyl chlorides using H₂O₂ and SOCl₂, and then a subsequent reaction with an amine in the same vessel yields the corresponding sulfonamide in excellent yield. organic-chemistry.org

Continuous Flow Synthesis: Flow chemistry represents a major step forward in the safe and efficient production of sulfonyl chlorides. Conventional batch syntheses can be highly exothermic and difficult to control, whereas continuous flow reactors offer superior control over reaction parameters like temperature and residence time. rsc.org This enhanced control improves safety by preventing thermal runaway and can lead to very high space-time yields. rsc.org A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as the oxidant for converting thiols and disulfides has been developed, affording the sulfonyl chloride product with a residence time of only 41 seconds. rsc.org Automated continuous systems using multiple stirred-tank reactors have also been described for the large-scale production of aryl sulfonyl chlorides. mdpi.com

The table below outlines key features of sustainable and efficient synthetic strategies.

| Strategy | Example Protocol | Advantages |

| Green Chemistry | Oxone/KCl in Water | Environmentally benign solvent, reduced waste. rsc.org |

| Green Chemistry | H₂O₂/SOCl₂ | Water is the main byproduct of the oxidant. organic-chemistry.org |

| One-Pot Synthesis | Thiol → Sulfonyl Chloride → Sulfonamide (in situ) | Increased efficiency, avoids isolation of intermediates. organic-chemistry.orgresearchgate.net |

| Continuous Flow | DCH as oxidant in a flow reactor | Enhanced safety, high space-time yield, precise control. rsc.org |

Applications in Advanced Organic Synthesis and Chemical Biology

Building Block for Functionalized Organic Molecules

The distinct reactivity of the two sulfonyl halide groups in 2-fluorosulphonylbenzenesulphonyl chloride makes it an exceptional scaffold for synthesizing a variety of functionalized organic molecules. The sulfonyl chloride group is generally more reactive towards nucleophiles than the sulfonyl fluoride (B91410) group, allowing for selective reactions at the chloride site while leaving the fluoride intact for subsequent modifications.

Synthesis of Sulfonamides and Sulfonate Esters

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established method for the synthesis of sulfonamides, a structural motif present in numerous pharmaceutical agents. figshare.comnih.govlookchem.comrsc.org Similarly, the reaction with alcohols in the presence of a base yields sulfonate esters, which are valuable intermediates in organic synthesis, often serving as good leaving groups in substitution reactions. nih.govrsc.orgorganic-chemistry.orgscispace.com

In the context of this compound, the greater reactivity of the sulfonyl chloride allows for the chemoselective formation of a sulfonamide or sulfonate ester at this position, while the less reactive sulfonyl fluoride remains available for further functionalization. This selective reactivity is crucial for the stepwise construction of complex molecules.

The general mechanism for the formation of sulfonamides involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and deprotonation of the nitrogen atom. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride byproduct. figshare.comlookchem.com

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amine | Sulfonamide | Amine, Base (e.g., Triethylamine, Pyridine), Solvent (e.g., Dichloromethane, THF) |

| Alcohol | Sulfonate Ester | Alcohol, Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |

This table provides a general overview of the synthesis of sulfonamides and sulfonate esters from sulfonyl chlorides.

Preparation of Fluorinated Organic Scaffolds

The presence of a fluorine atom in organic molecules can significantly influence their physicochemical and biological properties, such as metabolic stability and binding affinity. The sulfonyl fluoride group in this compound serves as a precursor for introducing fluorine into organic scaffolds. While direct C-F bond formation from sulfonyl fluorides is not a typical reaction, the sulfonyl fluoride moiety can be a key component in the synthesis of various fluorinated compounds. For instance, the conversion of sulfonyl chlorides to sulfonyl fluorides is a known transformation, often achieved using fluoride sources like potassium fluoride. capes.gov.br This highlights the differential reactivity that can be exploited in molecules containing both functionalities.

Stereoselective Syntheses Facilitated by the Compound

The application of this compound in stereoselective synthesis is an area of growing interest. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions involving this bifunctional reagent. For example, the reaction of the sulfonyl chloride group with a chiral amine or alcohol would lead to the formation of a diastereomeric mixture of sulfonamides or sulfonate esters, which could potentially be separated. More advanced strategies might involve the use of a chiral catalyst to direct the selective reaction at one of the sulfonyl groups in a prochiral substrate, thereby establishing a stereocenter. While specific examples directly employing this compound in stereoselective catalysis are not extensively documented in the provided search results, the principles of asymmetric synthesis suggest its potential in this domain. researchgate.netnih.gov

Transformation of Aryl Aldehydes into β-Arylethenesulfonyl Fluorides

The synthesis of β-arylethenesulfonyl fluorides is a significant transformation, as these compounds are valuable Michael acceptors and building blocks in their own right. While the direct transformation of aryl aldehydes using this compound is not a standard named reaction, related olefination methodologies like the Horner-Wadsworth-Emmons and Julia-Kocienski reactions provide pathways to vinyl sulfones and related structures from aldehydes. capes.gov.brthieme-connect.deresearchgate.netrsc.orgmdpi.com For instance, the Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion to convert an aldehyde into an alkene. capes.gov.brrsc.org A synthetic route to β-arylethenesulfonyl fluorides has been described via a Heck-Matsuda process, where ethenesulfonyl fluoride undergoes β-arylation. thieme-connect.de This suggests that while this compound may not be a direct reagent for this transformation, its structural motifs are relevant to the synthesis of these important fluorinated compounds.

Reagent for Carbon-Carbon Bond Forming Reactions

The sulfonyl groups of this compound can also participate in carbon-carbon bond-forming reactions, particularly through cross-coupling methodologies, expanding its utility beyond a simple building block.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. Aryl sulfonyl chlorides and fluorides can serve as electrophilic partners in these reactions, undergoing coupling with various organometallic reagents.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or pseudohalide. Aryl sulfonyl fluorides have been shown to participate in Suzuki-Miyaura couplings, providing a route to biaryl compounds. The reactivity of the sulfonyl fluoride group in this context offers an alternative to more traditional electrophiles like aryl bromides or iodides.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This method is known for its high functional group tolerance.

Stille Coupling: In the Stille coupling, an organotin reagent is used. nih.gov

For this compound, the presence of two potential coupling sites offers opportunities for selective and sequential cross-coupling reactions. The differential reactivity of the C-S(O)₂Cl and C-S(O)₂F bonds under various catalytic conditions could allow for the programmed introduction of different aryl or alkyl groups onto the benzene (B151609) ring.

| Cross-Coupling Reaction | Nucleophilic Partner | Catalyst System (General) |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst, Base |

| Negishi | Organozinc Reagent | Palladium or Nickel Catalyst |

| Stille | Organotin Reagent | Palladium Catalyst |

This table summarizes key cross-coupling reactions where sulfonyl halides can act as electrophiles.

This compound stands out as a highly versatile and promising reagent in modern organic chemistry. Its unique bifunctional nature allows for a range of selective transformations, making it a valuable tool for the synthesis of complex sulfonamides, sulfonate esters, and fluorinated organic scaffolds. Furthermore, its participation in various cross-coupling reactions opens up avenues for the construction of intricate carbon-carbon bonds. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and applications in both materials science and medicinal chemistry.

Transformations of Aldehydes and Other Functional Groups

While specific literature detailing the reactions of this compound with aldehydes is not abundant, the reactivity of the sulfonyl chloride functional group is well-established. Benzenesulfonyl chloride, a closely related compound, is known to react with aldehydes in the presence of an alkali cyanide to form α-benzenesulfonyloxycarbonitriles. These intermediates can subsequently be reduced by reagents like lithium aluminum hydride to yield 2-mono-substituted aziridines. scispace.com This two-step conversion provides a valuable synthetic route to these important nitrogen-containing heterocycles.

Sulfonyl chlorides, in general, are versatile reagents in organic synthesis and can participate in a variety of transformations with unsaturated compounds, including aldehydes. magtech.com.cn These reactions can include [2+2] annulations and other sulfonylation reactions. magtech.com.cn The presence of the ortho-fluoro substituent in this compound can influence the reactivity of the sulfonyl chloride group, potentially altering reaction rates and selectivity compared to unsubstituted benzenesulfonyl chloride. The electron-withdrawing nature of the fluorine atom could enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Enabling Agent in Chemical Biology and Medicinal Chemistry

The unique properties of the fluorosulfonyl group make this compound a potentially valuable tool in the fields of chemical biology and medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly impact their physicochemical and pharmacokinetic properties. nih.govresearchgate.net

Rational Design and Synthesis of Bioactive Compounds

The synthesis of novel bioactive compounds often relies on the use of versatile building blocks. Substituted benzenesulfonyl chlorides are frequently employed in the synthesis of various heterocyclic compounds with a wide range of biological activities. echemcom.comnih.gov For instance, the reaction of benzenesulfonyl chloride or its derivatives with aromatic amines can yield N-aryl sulfonyl derivatives, some of which have shown promising antitumor and antibacterial activities. echemcom.com

The development of "click chemistry," particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, has provided a powerful tool for the rapid and efficient synthesis of complex molecules from modular building blocks. acs.org Sulfonyl fluorides are key components in SuFEx chemistry, reacting readily with a variety of nucleophiles to form stable sulfonamide, sulfonate, and other sulfur-containing linkages. acs.orgrsc.org The synthesis of functionalized benzenesulfonyl fluorides, including ortho-substituted derivatives, is crucial for expanding the scope of SuFEx chemistry in drug discovery. nih.gov The presence of both a sulfonyl chloride and a sulfonyl fluoride group in this compound offers intriguing possibilities for sequential and orthogonal functionalization, allowing for the construction of complex molecular architectures.

Bioconjugation and Protein Modification Strategies (e.g., for NMR studies)

The selective modification of proteins is essential for understanding their structure and function. Sulfonyl fluorides have emerged as valuable reagents for the covalent labeling of specific amino acid residues in proteins. acs.org They can react with nucleophilic residues such as lysine (B10760008) and tyrosine to form stable covalent adducts. acs.org This reactivity makes them useful as covalent probes for identifying and characterizing protein binding sites.

Furthermore, the incorporation of fluorine-19 (¹⁹F) into protein labels offers significant advantages for nuclear magnetic resonance (NMR) studies. researchgate.netsigmaaldrich.comnih.govutoronto.ca The ¹⁹F nucleus has high sensitivity and its chemical shift is highly sensitive to the local environment, making it an excellent probe for studying protein conformation and dynamics. researchgate.net Attaching a ¹⁹F-containing tag, such as the 2-fluorosulfonylphenyl group derived from this compound, to a protein allows for the monitoring of structural changes upon ligand binding or other perturbations using ¹⁹F NMR spectroscopy.

Structure-Activity Relationship (SAR) Studies for Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The synthesis and evaluation of a series of analogs with systematic structural modifications are central to SAR investigations. Sulfonamides are a common motif in many therapeutic agents, and SAR studies on sulfonamide-containing compounds have been extensively reported. nih.govnih.gov

For example, a study on (hetero)arylethenesulfonyl fluorides revealed that the presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influenced their antioxidant and anti-inflammatory activities, respectively. nih.gov The sulfonyl fluoride group itself was found to be crucial for both activities. nih.gov Similarly, SAR studies on ostarine (B1683759) analogs, where a trifluoromethyl group was replaced with a pentafluorosulfanyl (SF₅) group, have been conducted to explore their potential as selective androgen receptor modulators (SARMs). mdpi.com These examples highlight how the systematic modification of sulfonyl-containing aromatic compounds can lead to the optimization of their biological profiles. Analogs of this compound, with variations in the substitution pattern on the benzene ring, could be synthesized and evaluated to establish robust SARs for a variety of biological targets.

Utility in Supramolecular Chemistry and Functional Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. researchgate.net These assemblies have found applications in various fields, including drug delivery and materials science. nih.gov While direct applications of this compound in supramolecular chemistry are not widely reported, the functional groups present in this molecule suggest its potential utility in this area. The sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for self-assembly. researchgate.net

In the realm of functional materials, compounds containing fluorosulfonyl groups have shown promise in the development of advanced electrolytes for lithium-metal batteries. researchgate.netrsc.orgresearchgate.net For instance, lithium bis(fluorosulfonyl)imide (LiFSI) has been used as a functional additive to improve the performance and stability of these batteries. researchgate.net The development of novel solvents and additives containing the fluorosulfonyl moiety is an active area of research. researchgate.netrsc.org The unique combination of a sulfonyl chloride and a sulfonyl fluoride in this compound could be exploited to create novel functionalized materials with tailored properties for various applications.

Advanced Analytical Methodologies in Research on 2 Fluorosulphonylbenzenesulphonyl Chloride

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy provides a powerful, non-destructive window into the molecular structure and functional group composition of 2-Fluorosulphonylbenzenesulphonyl chloride. Advanced spectroscopic methods offer a level of detail essential for unambiguous characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Fluorine-19 NMR)

High-Resolution NMR spectroscopy is indispensable for the structural analysis of fluorinated organic compounds. Due to the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for characterizing this compound.

Research Findings: ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis, third only to ¹H and ³H. wikipedia.org Its large chemical shift range, spanning approximately 800 ppm, allows for excellent resolution of signals, minimizing the peak overlap that can sometimes complicate proton (¹H) NMR spectra. wikipedia.orgthermofisher.com

For sulfonyl fluoride (B91410) (-SO₂F) groups, the ¹⁹F chemical shift (δ) typically appears in a distinct region of the spectrum. In studies of related arylsulfonyl fluorides, the ¹⁹F signal for the fluorine atom attached to the sulfur is consistently observed in the downfield region, often between +60 and +70 ppm relative to the standard reference, trichlorofluoromethane (B166822) (CFCl₃). rsc.org This characteristic chemical shift provides a clear diagnostic marker for the fluorosulphonyl group.

Furthermore, high-resolution ¹⁹F NMR spectra reveal spin-spin coupling interactions. The fluorine nucleus can couple with adjacent protons on the aromatic ring, providing valuable information about its position. These ¹H-¹⁹F coupling constants (J-coupling) can be quite large, often more significant than typical ¹H-¹H couplings, and provide further structural confirmation. thermofisher.comhuji.ac.il Long-range couplings across several bonds are also commonly observed in ¹⁹F NMR. wikipedia.org

Table 1: Typical ¹⁹F NMR Data for Aryl Sulfonyl Fluorides

| Compound Type | Functional Group | Typical ¹⁹F Chemical Shift (δ) | Reference |

|---|---|---|---|

| Aryl Sulfonyl Fluoride | -SO₂F | ~ +66.2 to +67.0 ppm | rsc.org |

| General Organofluorine (CF₃ groups) | -CF₃ | ~ -50 to -70 ppm | wikipedia.org |

| General Organofluorine (CH₂F groups) | -CH₂F | ~ -200 to -220 ppm | wikipedia.org |

Advanced Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nih.gov

Research Findings: High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov For this compound (C₆H₄ClFO₄S₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of its molecular ion to the theoretically calculated exact mass. For instance, in a study of a related compound, 2-chloro-5-fluorosulphonylbenzonitrile, the calculated mass was 238.9455, while the found mass was 238.9459, confirming the molecular formula with high confidence. rsc.org

Tandem mass spectrometry (MS/MS or MSⁿ) is used for detailed structural elucidation. nih.gov In this technique, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). nih.gov Analyzing the resulting fragment ions allows researchers to piece together the molecule's structure. Expected fragmentation pathways would include the loss of key groups, such as:

Loss of a chlorine radical (·Cl)

Loss of sulfur dioxide (SO₂)

Cleavage of the sulfur-fluorine bond

Cleavage of the sulfur-chlorine bond

Monitoring the masses of these specific fragments helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. upi.edu

Research Findings: The FT-IR and Raman spectra of this compound are dominated by strong absorptions corresponding to the sulfonyl (SO₂) group. In related sulfonyl chloride compounds, the asymmetric and symmetric stretching vibrations of the SO₂ group appear as very strong bands. researchgate.net The key vibrational modes for this molecule would be:

SO₂ Group: Strong absorption bands for asymmetric (νas) and symmetric (νs) stretching are expected. For 2,4,6-trimethylbenzenesulphonyl chloride, these were observed at 1388 cm⁻¹ and 1169 cm⁻¹, respectively. researchgate.net

S-Cl Group: The sulfur-chlorine bond stretch typically appears in the lower frequency region of the spectrum.

S-F Group: The sulfur-fluorine stretch is also a characteristic vibration that helps confirm the presence of the fluorosulphonyl moiety.

Aromatic Ring: C-H and C=C stretching and bending vibrations characteristic of the benzene (B151609) ring will also be present.

Raman spectroscopy provides complementary information. While SO₂ stretches are visible in both techniques, some vibrations that are weak in FT-IR may be strong in Raman, and vice-versa, aiding in a more complete assignment of vibrational modes. researchgate.net

Table 2: Characteristic FT-IR Frequencies for Functional Groups in Sulfonyl Halides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1388 | researchgate.net |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1169 | researchgate.net |

| C-Cl (Aromatic) | Stretch | ~800-750 | researchgate.net |

| Hydroxyl (if present as impurity) | Broad Stretch | ~3650-3250 | upi.edu |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of non-volatile or thermally sensitive compounds. For sulfonyl chlorides, method development requires careful consideration of the compound's reactivity.

Research Findings: A common approach for analyzing related compounds is Reversed-Phase HPLC (RP-HPLC). wu.ac.th A typical method would utilize a C8 or C18 stationary phase column. wu.ac.thresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule is chromophoric. wu.ac.th

However, the high reactivity of the sulfonyl chloride group (-SO₂Cl) with nucleophilic solvents (like water or methanol (B129727) in the mobile phase) can pose a significant challenge. To overcome this, a derivatization strategy is often employed. nih.gov In this approach, the reactive sulfonyl chloride is converted into a more stable derivative (e.g., a sulfonamide or sulfonate ester) prior to injection. This derivatization not only stabilizes the analyte but can also improve its chromatographic behavior and detection sensitivity. nih.gov Method development would therefore focus on finding a rapid and quantitative derivatization reaction, followed by optimization of the separation of the resulting stable product. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique best suited for volatile and thermally stable compounds. Direct analysis of this compound by GC is generally not feasible due to its low volatility and potential for thermal degradation or reaction in the hot injector port.

Research Findings: As with HPLC, the analysis of sulfonyl chlorides and related compounds by GC typically requires a derivatization step to create a more volatile and stable analyte. nih.govnih.gov Research on the analysis of linear alkylbenzenesulfonates (LAS) and other complex molecules demonstrates the necessity of this approach. nih.govnih.gov

A suitable derivatization procedure for this compound would involve reacting the sulfonyl chloride moiety with an alcohol to form a stable sulfonate ester, or with an amine to form a stable sulfonamide. For example, one established method involves a two-step esterification procedure using thionyl chloride and trifluoroethanol to convert sulfonic acids into their volatile esters for GC-MS analysis. nih.gov Once derivatized, the resulting compound can be analyzed on a standard capillary GC column (e.g., an Elite-5MS) coupled with a detector, most powerfully a mass spectrometer (GC-MS), which allows for both separation and identification of the derivative and any related impurities. nih.govresearchgate.net

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a critical technique in analytical chemistry that involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For analytes that are difficult to detect due to low volatility, poor ionization efficiency, or the lack of a chromophore, derivatization can significantly enhance their detectability. scienceopen.comsdiarticle4.com In the context of research involving this compound, derivatization strategies are typically employed where this compound itself acts as a reagent, reacting with target analytes (e.g., phenols, amines, thiols) to improve their analytical characteristics.

Strategies for Improving Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique, but its sensitivity is highly dependent on the analyte's ability to be efficiently ionized. Many small, polar molecules, including certain neurochemicals, amino acids, and lipids, exhibit poor ionization, leading to low sensitivity. chemrxiv.orgnih.gov Chemical derivatization can overcome this limitation by introducing a chemical moiety that is more readily ionized.

The use of sulfonyl chlorides, and acyl chlorides like benzoyl chloride, is a well-established strategy to improve the performance of analytes in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The derivatization reaction, often targeting primary and secondary amines, phenols, and thiols, converts the polar analytes into less polar derivatives. nih.gov This transformation offers several advantages for MS detection:

Enhanced Ionization: The introduced tag, such as a benzoyl group, can stabilize the resulting ion, leading to a more intense signal in the mass spectrometer. For instance, derivatization with benzoyl chloride has been reported to increase detection sensitivity by as much as 1,000-fold for certain compounds. nih.gov

Improved Chromatographic Separation: Derivatization increases the hydrophobicity of polar analytes, leading to better retention and peak shape in reversed-phase liquid chromatography (RP-LC), which is commonly coupled with MS. researchgate.net

Increased Molecular Weight: The addition of the derivatizing agent increases the mass of the analyte, moving its signal to a higher, less crowded region of the mass spectrum, thereby reducing potential interferences.

Predictable Fragmentation: The derivatives often exhibit specific and predictable fragmentation patterns under tandem mass spectrometry (MS/MS) conditions, which aids in structural confirmation and quantification. researchgate.net

A common approach involves reacting the analyte with the derivatizing agent in a slightly alkaline medium. sdiarticle4.com For example, benzoyl chloride derivatization is often carried out in the presence of sodium carbonate or a borate (B1201080) buffer. scienceopen.comnih.gov Similarly, this compound can react with nucleophilic functional groups on target analytes to form stable sulfonamides or sulfonate esters, which are then more amenable to sensitive MS analysis.

Table 1: Strategies and Reagents for Enhancing MS Ionization Efficiency

| Derivatization Reagent Class | Example Reagent | Target Functional Groups | Mechanism of Enhancement | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Benzoyl Chloride | Primary/Secondary Amines, Phenols, Thiols | Increases hydrophobicity for RP-LC, improves ionization efficiency, and provides stable derivatives for robust detection. | nih.govnih.gov |

| Sulfonyl Chlorides | This compound | Amines, Phenols, Alcohols | Forms stable sulfonamide or sulfonate ester derivatives with improved chromatographic and ionization properties. | rsc.org |

| Sulfur Trioxide Complexes | Sulfur trioxide-pyridine complex | Alcohols (e.g., Cholesterol) | Forms a sulfate (B86663) ester, which is readily detected in negative ion mode nano-electrospray ionization MS/MS. | researchgate.net |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Adds a large, nonpolar group that enhances retention in RP-LC and can improve ionization. | scienceopen.com |

Introduction of Chromophores or Fluorophores for Spectroscopic Detection

For analytical techniques based on UV-Vis absorption or fluorescence spectroscopy, analytes must possess a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). Many biologically and environmentally relevant compounds lack these features, making their direct detection difficult. scienceopen.commdpi.com Derivatization with a reagent that contains a chromophoric or fluorophoric tag is a common and effective solution. mdpi.com

The strategy involves reacting the non-absorbing or non-fluorescent analyte with a labeling agent, thereby attaching the light-interactive moiety. Sulfonyl chlorides are ideal for this purpose, as the sulfonyl group can be readily attached to various aromatic systems that act as powerful chromophores or fluorophores. The resulting sulfonamide or sulfonate ester derivative can be detected with high sensitivity. sdiarticle4.com

Several sulfonyl chloride reagents have been specifically designed for this purpose:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines under alkaline conditions to yield highly fluorescent derivatives. sdiarticle4.com

2-Naphthalenesulfonyl chloride (NSCl): Used to derivatize non-chromophoric drugs, such as the aminoglycoside antibiotic tobramycin (B1681333), producing a fluorescent product that can be detected at very low concentrations. researchgate.net

2-Fluorenesulfonyl Chloride: This reagent serves as a UV-fluorescent derivatizing agent for the analysis of phenols, lowering detection limits significantly compared to conventional UV detection. umn.edu

Phthalylglycyl chloride (PG-Cl): This reagent contains a phthalimide (B116566) fragment that improves retention on reversed-phase columns and can enhance ionization efficiency and UV detection for molecules like dopamine (B1211576) and adrenaline. nih.gov

The choice of derivatizing agent depends on the analyte and the desired detection method. The reaction conditions, such as pH, temperature, and time, must be optimized to ensure a high yield of the derivative. researchgate.netnih.gov For example, the derivatization of tobramycin with 2-naphthalenesulfonyl chloride is optimized at 80 °C for 40 minutes to achieve maximum yield. researchgate.net

Table 2: Derivatizing Agents for Spectroscopic Detection

| Derivatizing Agent | Abbreviation | Tag Type | Target Analytes | Detection Method | Reference |

|---|---|---|---|---|---|

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | Dansyl chloride (DNS-Cl) | Fluorophore | Primary and Secondary Amines, Phenols | Fluorescence | sdiarticle4.com |

| 2-Naphthalenesulfonyl chloride | NSCl | Fluorophore | Amines (e.g., Tobramycin) | Fluorescence | researchgate.net |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorophore | Primary and Secondary Amines | Fluorescence | scienceopen.comnih.gov |

| 2-Fluorenesulfonyl Chloride | - | Fluorophore/Chromophore | Phenols | UV/Fluorescence | umn.edu |

| Phthalylglycyl chloride | PG-Cl | Chromophore | Amines (e.g., Catecholamines) | UV/MS | nih.gov |

Applications in Complex Matrix Analysis

Analyzing target compounds in complex matrices such as biological fluids (plasma, serum, cerebrospinal fluid), tissue homogenates, or environmental samples (soil, water) presents significant challenges. nih.govresearchgate.netnih.gov Matrix components can interfere with the detection of the analyte, suppress its ionization in MS, or co-elute during chromatographic separation.

Chemical derivatization is a powerful tool to overcome these matrix effects. By altering the chemical properties of the analyte, derivatization can move its chromatographic peak to a retention time free from interfering matrix components. nih.gov Furthermore, the enhanced sensitivity achieved through derivatization allows for the detection of analytes at very low concentrations, even when the matrix background is high. researchgate.net

Benzoyl chloride derivatization coupled with LC-MS/MS has proven to be a versatile method for a wide range of applications:

Neurochemical Analysis: The technique has been successfully applied to quantify 70 different neurologically relevant compounds in highly complex samples, including rat microdialysate, human cerebrospinal fluid (CSF), human serum, and fruit fly tissue homogenate. nih.gov

Metabolomics: Derivatization with benzoyl chloride enables the detection of small, polar metabolites in high-salinity samples like seawater, where 73 metabolites were quantified, many of which were undetectable without derivatization. chemrxiv.org

Lipidomics: The analysis of multiple lipid classes in human plasma has been improved by derivatization, significantly reducing limits of detection for compounds like free sterols. researchgate.net

Environmental Analysis: A specialized derivatization method was developed to quantify perfluorooctane (B1214571) sulfonyl fluoride (PFOSF) and perfluorohexane (B1679568) sulfonyl fluoride (PFHxSF) in soil samples, enabling their detection at concentrations as low as 0.066 ng/g. nih.gov

These applications demonstrate that derivatization is a robust strategy that enhances method selectivity and sensitivity, making it indispensable for the targeted analysis of low-abundance compounds in challenging matrices. nih.gov

Table 3: Applications of Derivatization in Complex Matrix Analysis

| Application Area | Analyte Class | Matrix | Derivatization Reagent Used | Analytical Benefit | Reference |

|---|---|---|---|---|---|

| Neuroscience | Neurotransmitters, Amino Acids, Polyamines | Human Serum, CSF, Rat Microdialysate, Fly Homogenate | Benzoyl chloride | Enabled quantification of 70 analytes; improved sensitivity and versatility across diverse biological samples. | nih.gov |

| Lipidomics | Free Sterols, Acylglycerols | Human Plasma | Benzoyl chloride | Significantly reduced detection limits (to 15-25 pmol/mL for sterols); simplified analysis of multiple lipid classes. | researchgate.net |

| Metabolomics | Small Polar Metabolites | Seawater (Saline Samples) | Benzoyl chloride | Allowed quantification of metabolites with previously poor extraction efficiency (<2%). | chemrxiv.org |

| Environmental Science | Perfluoroalkane Sulfonyl Fluorides | Soil | Not specified, forms sulfinic acids | Enabled first-time detection and quantification of PFOSF and PFHxSF in environmental soil samples. | nih.gov |

Compound Reference Table

Computational Chemistry and Theoretical Investigations of 2 Fluorosulphonylbenzenesulphonyl Chloride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sulfonyl fluorides, these studies often focus on the nature of the S-F bond and the influence of substituents on the electronic environment of the sulfur atom.

High-level computational thermochemistry protocols, such as the W1w method, have been employed to determine gas-phase homolytic S-F bond dissociation energies (BDEs) for various sulfenyl-type fluorides (RSF). researchgate.net While not directly on sulfonyl fluorides (RSO₂F), this research highlights the capability of modern quantum chemical methods to provide benchmark-quality thermodynamic data. researchgate.net For a series of 21 sulfenyl-type fluorides, BDEs at 298 K were found to range from 316.2 kJ mol⁻¹ to 368.1 kJ mol⁻¹. researchgate.net Such studies often assess a range of density functional theory (DFT) methods, with functionals like M06-2X showing excellent performance for BDE calculations. researchgate.net

For benzenesulfonyl fluoride (B91410), a parent compound to the molecule of interest, DFT calculations have been used to investigate its reaction mechanisms. hmc.edu These studies provide insight into the electronic structure and the changes that occur upon reaction. For instance, in the study of calcium bistriflimide-mediated Sulfur(VI)-Fluoride Exchange (SuFEx), computational models using benzenesulfonyl fluoride as the substrate helped to elucidate the pre-activation resting state and the activation barrier of the reaction. hmc.edu

The electronic structure of arylsulfonyl fluorides is characterized by a highly polarized S-F bond and a sulfur atom in a high oxidation state, making it a strong electrophile. The presence of two sulfonyl groups on the benzene (B151609) ring in 2-Fluorosulphonylbenzenesulphonyl chloride, one with a fluoride and one with a chloride, creates a molecule with two distinct reactive centers. The electron-withdrawing nature of both the -SO₂F and -SO₂Cl groups significantly influences the electronic distribution of the aromatic ring.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Related Sulfenyl-Type Fluorides (RSF) at 298 K

| Compound (RSF) | BDE (kJ mol⁻¹) |

| HCCSF | 316.2 |

| H₂CCHSF | 368.1 |

| H₂AlSF | -10.7 (FTE) |

| MeHNSF | 90.7 (FTE) |

| *FTE refers to Fluorine-Transfer Energies from RSF to H₂S. | |

| Source: researchgate.net |

Mechanistic Pathway Elucidation through Transition State Calculations

Transition state calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. For reactions involving sulfonyl fluorides, particularly the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, these calculations have provided invaluable insights.

A detailed mechanistic investigation of the Ca(NTf₂)₂-mediated SuFEx reaction between benzenesulfonyl fluoride and piperidine (B6355638) has been performed using DFT. hmc.edu These calculations identified the likely pre-activation resting state and calculated the activation barrier to be approximately 21 kcal/mol, which was in close agreement with experimental kinetics data. hmc.edu The transition state analysis revealed a two-point contact between the calcium catalyst and the sulfonyl fluoride substrate, which activates the sulfur(VI) center and stabilizes the leaving fluoride. hmc.edu Such a mechanism, involving substrate activation through a Lewis acid catalyst, is likely applicable to reactions of this compound.

Furthermore, computational studies on the SuFEx reaction between methanesulfonyl fluoride and methylamine, without an external base, showed a compressed transition state geometry for intramolecular base activation, which was associated with a high activation barrier. hmc.edu This highlights the role of catalysts or bases in lowering the activation energy, a principle that governs the reactivity of sulfonyl fluorides. The bifunctional nature of this compound suggests that its reaction pathways will be highly dependent on the nucleophile and reaction conditions, with the sulfonyl chloride group generally being more reactive than the sulfonyl fluoride group.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods are increasingly used to predict the reactivity and selectivity of organic compounds. For arylsulfonyl fluorides, reactivity is often assessed in the context of their role as covalent inhibitors or as partners in SuFEx click chemistry.

The reactivity of sulfonyl fluorides is known to be tunable by the electronic nature of the substituents on the aryl ring. Several substituted benzenesulfonyl fluoride scaffolds have been reported to possess a balance of stability to hydrolysis and moderate activity toward nucleophiles. enamine.net The relative reactivity of the two sulfonyl halide groups in this compound is a key aspect of its chemistry. Generally, sulfonyl chlorides are more reactive electrophiles than sulfonyl fluorides. This differential reactivity allows for selective modification at the sulfonyl chloride position while leaving the sulfonyl fluoride group intact for subsequent transformations. nih.gov

A study on the reactions of amines with 4-fluorobenzenesulfonyl fluoride showed that the reaction pathway (SₙAr at the ring versus SuFEx at the sulfonyl group) could be controlled by the deprotonation state of the nucleophile. researchgate.net This demonstrates that computational prediction of reaction outcomes must consider the specific reaction conditions. Intrinsic reactivity assays, often coupled with HPLC-MS, are used to quantify the reaction kinetics, and these experimental data can be used to benchmark and refine computational models. mdpi.com For example, in a screening of phenylsulfonyl fluorides, the conversion rates in reactions with a model nonapeptide were determined, showing a range of reactivities based on the substitution pattern. mdpi.com

Table 2: Reactivity of Substituted Phenylsulfonyl Fluorides with a Model Nonapeptide

| Compound | Conversion (%) |

| Phenylsulfonyl fluoride | 83 |

| 3-Aminophenylsulfonyl fluoride | 84 |

| 4-Aminophenylsulfonyl fluoride | 0 |

| 3-Carboxybenzenesulfonyl fluoride | 79 |

| 4-Carboxybenzenesulfonyl fluoride | 65 |

| Source: mdpi.com |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful tools to predict and analyze the interaction of small molecules with biological targets. Sulfonyl fluorides are of significant interest as covalent inhibitors of enzymes, particularly proteases, because they can react with nucleophilic residues like serine, tyrosine, and lysine (B10760008) in protein binding sites.

A notable study describes the design, synthesis, and evaluation of a covalent inhibitor library based on (chlorosulfonyl)benzenesulfonyl fluorides, which are direct analogues of the title compound. nih.gov This work utilized in silico screening, specifically covalent docking, to identify potential inhibitors of the model enzyme trypsin. nih.gov This computational approach allows for the virtual screening of large libraries of compounds to prioritize those with a higher likelihood of binding to the target. The sulfonyl fluoride moiety acts as a "warhead" that forms a covalent bond with a nucleophilic residue in the enzyme's active site.

Similarly, fragment screening campaigns using sulfonyl fluoride-containing fragments have been employed to discover novel covalent ligands. nih.gov In these studies, computational docking can guide the elaboration of initial fragment hits into more potent and selective inhibitors. For instance, arylsulfonyl fluorides were computationally docked to identify compounds targeting a non-catalytic lysine in the protein eIF4E. researchgate.net These modeling studies are crucial for understanding the binding mode and for rationally designing second-generation inhibitors with improved properties. researchgate.net The dual functionality of this compound makes it a versatile building block for creating libraries of such potential covalent inhibitors. nih.gov

Development of New Theoretical Models for Sulfur Chemistry

The unique reactivity of hypervalent sulfur compounds, particularly within the framework of SuFEx click chemistry, has spurred the development of new theoretical models and a deeper computational understanding of sulfur chemistry. The reliability and broad applicability of SuFEx reactions necessitate robust theoretical underpinnings to predict reactivity, guide catalyst development, and understand reaction mechanisms.

Recent mechanistic studies on catalyzed SuFEx reactions are a prime example of this development. The computational elucidation of a calcium-catalyzed SuFEx reaction mechanism provided a detailed model of how a Lewis acid can activate the S-F bond. hmc.edu This work moves beyond simple descriptions of reactivity to provide a quantitative and predictive model of catalysis in sulfur(VI) fluoride chemistry. hmc.edu

Furthermore, the exploration of radical-based methodologies to synthesize sulfonyl fluorides is expanding the theoretical landscape. researchgate.netresearchgate.net Mechanistic studies in this area, which may involve energy transfer (EnT)-mediated processes, require sophisticated computational analysis to understand the behavior of transient radical species. researchgate.net As new reagents and reactions are discovered, theoretical models must evolve to accurately describe the complex bond-making and bond-breaking processes involved. The continued development of these theoretical frameworks is essential for the rational design of new synthetic methods and functional molecules based on sulfur fluoride chemistry.

Challenges and Future Perspectives in 2 Fluorosulphonylbenzenesulphonyl Chloride Research

Overcoming Synthetic Challenges for Complex Derivatives

The synthesis of 2-Fluorosulphonylbenzenesulphonyl chloride itself and its subsequent conversion into complex derivatives are not without their difficulties. The preparation of the precursor, 2-fluorobenzenesulfonyl fluoride (B91410), can be achieved from 1,2-benzenedisulfonyl fluoride google.com. However, the synthesis of more elaborate molecules derived from this compound often encounters challenges related to steric hindrance and the management of reaction conditions.

Conventional methods for producing aryl sulfonyl chlorides can involve harsh reagents and highly exothermic reactions, posing safety and scalability concerns nih.gov. The synthesis of sulfonamides, a primary application, traditionally requires elevated temperatures, especially for less reactive amines mdpi.com. For complex, multi-functional substrates, these conditions can lead to side reactions and decomposition.

Future progress in this area will likely depend on the adoption of advanced synthetic methodologies. Continuous flow chemistry, for instance, offers a promising solution for managing the hazards associated with chlorosulfonation reactions by providing superior control over reaction parameters and improving process safety mdpi.com. This technology has been successfully applied to the scalable production of aryl sulfonyl chlorides and could be adapted for the synthesis of complex derivatives of this compound with improved yield and purity mdpi.com. Furthermore, mechanochemistry presents a solvent-less approach that can create unique reaction environments, potentially enabling the synthesis of derivatives that are inaccessible through traditional solution-phase chemistry sigmaaldrich.com.

A key challenge is the selective functionalization of the molecule, particularly in the presence of other reactive sites. Developing orthogonal protection strategies and chemoselective reaction conditions will be crucial for the efficient construction of intricate molecular architectures based on the this compound scaffold.

| Synthetic Method | Advantages for Complex Derivatives | Key Challenges |

| Continuous Flow Chemistry | Enhanced safety, better temperature control, improved scalability, higher spacetime yield. nih.govmdpi.com | Initial setup costs, potential for clogging with complex substrates. |

| Mechanochemistry | Access to novel compounds, reduced solvent waste, unique reactivity. sigmaaldrich.com | Scalability for industrial production, reaction monitoring can be difficult. |

| Phase Transfer Catalysis | Mild reaction conditions, suitable for preparing sulfonyl fluorides from chlorides. google.com | Catalyst poisoning, separation of catalyst from the product. |

Unveiling Novel Reactivity Modes and Catalytic Cycles

The reactivity of this compound is dominated by the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives mdpi.comnih.gov. However, the presence of the ortho-fluoro substituent introduces electronic and steric effects that could be exploited to unveil novel reactivity. This fluorine atom can influence the conformation of the molecule and participate in non-covalent interactions, potentially modulating the reactivity of the sulfonyl chloride group or enabling new, selective transformations nih.gov.

Future research is expected to focus on uncovering new reaction pathways that go beyond simple nucleophilic substitution. For example, the development of catalytic cycles that selectively activate the C-F or C-S bonds could open up avenues for cross-coupling reactions, allowing for the introduction of a wide range of substituents. While arylsulfonyl fluorides have been shown to participate in Suzuki-Miyaura coupling reactions ox.ac.uk, exploring similar catalytic applications for their chloride counterparts, particularly those with ortho-fluoro substitution, remains a promising area.

Mechanistic studies will be vital to understanding and predicting the behavior of this compound. Investigations into radical-mediated reactions, inspired by recent work on the radical fluorosulfonylation of alkenes researchgate.net, could reveal unprecedented reactivity modes for this compound. A deeper understanding of the interplay between the sulfonyl chloride and the ortho-fluoro group will enable the rational design of new catalysts and reagents tailored to exploit the unique properties of this molecule. The contrasting stability of sulfonyl fluorides and chlorides, with the former being more resistant to hydrolysis and thermolysis, suggests that selective transformations could be designed based on these differences nih.gov.

Expanding Applications in Emerging Fields (e.g., Materials Science, Agrochemicals)